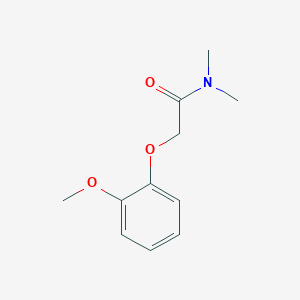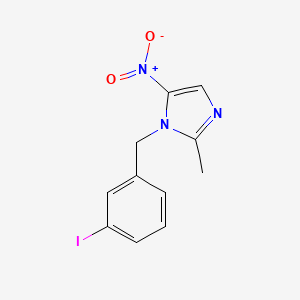
1-cyclopentyl-4-(2-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-4-(2-methylbenzyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the class of piperazines. CPP has been studied extensively for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, which make it a valuable tool for studying the nervous system.
Wirkmechanismus
CPP acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the dopamine D2 receptor. It has also been found to interact with other receptors in the brain, including the adrenergic and histaminergic receptors. The exact mechanism of action of CPP is still not fully understood, but it is believed to modulate the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
CPP has been found to have various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain. It has also been found to increase the level of cAMP in the brain, which is a key signaling molecule involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a valuable tool for studying the nervous system and the effects of drugs on the brain. However, one limitation of using CPP is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are many potential future directions for research involving CPP. One area of interest is the development of new drugs that target the serotonin and dopamine receptors, which could have potential applications in the treatment of various neurological disorders. Another area of interest is the study of the long-term effects of CPP on the nervous system, which could provide valuable insights into the mechanisms of drug addiction and withdrawal.
Synthesemethoden
CPP can be synthesized using a variety of methods, including the reaction of cyclopentylmagnesium bromide with 1-(2-methylbenzyl)piperazine. Another method involves the reaction of 1-cyclopentylpiperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
CPP is commonly used in scientific research as a tool to study the nervous system. It has been found to interact with various receptors in the brain, including serotonin and dopamine receptors. CPP has also been used to study the effects of drugs on the nervous system, as it can mimic the effects of certain drugs.
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-15-6-2-3-7-16(15)14-18-10-12-19(13-11-18)17-8-4-5-9-17/h2-3,6-7,17H,4-5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOYXLLPZQPTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5873540.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5873557.png)
![N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5873558.png)